Erysodine
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Overview
Description
Erysodine belongs to the class of organic compounds known as erythrinanes. These are erythrina alkaloids possessing either a 6-5-6-6-membered indoloisoquinoline core or a derivative thereof. Erysodine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, erysodine is primarily located in the cytoplasm. Outside of the human body, erysodine can be found in green vegetables. This makes erysodine a potential biomarker for the consumption of this food product.
Scientific Research Applications
Anxiolytic Properties
Erysodine, derived from the flowers of Erythrina suberosa, has shown significant anxiolytic properties. In a study, its acute oral treatment demonstrated a considerable effect in reducing anxiety in male mice, as evidenced in the elevated plus-maze and light/dark transition model tests (Serrano et al., 2011).
Antiplasmodial Activity
Erysodine, isolated from Erythrina latissima seeds, exhibited moderate antiplasmodial activity against the Plasmodium falciparum K1 strain. This finding highlights its potential as a therapeutic agent for malaria (Zarev et al., 2019).
Competitive Antagonist at Nicotinic Acetylcholine Receptors
As a competitive antagonist of nicotinic acetylcholine receptors, erysodine has been studied for its potential in reducing ethanol consumption in alcohol-dependent animal models. This suggests its role in addressing issues related to alcohol dependence (Quiroz et al., 2018).
Antimicrobial Activity
Erysodine, among other compounds from Erythrina latissima, showed strong antimicrobial activity against various microorganisms, including yeast spores, Gram-positive, and Gram-negative bacteria (Wanjala et al., 2002).
Molecular Determinants for Inhibition of α4β2 Nicotinic Acetylcholine Receptors
Erysodine, along with other Erythrina alkaloids, plays a key role in inhibiting α4β2 nicotinic acetylcholine receptors. The study identified specific molecular determinants that affect the potency and selectivity of this inhibition, highlighting its potential for therapeutic applications targeting these receptors (Iturriaga-Vásquez et al., 2010).
Crystal Structure Analysis
The crystal structure of erysodine has been studied, providing valuable insights into its molecular configuration. This information is crucial for understanding its interaction with biological targets and for potential drug design applications (Iturriaga-Vásquez, García-Beltrán & Haddow, 2009).
properties
CAS RN |
7290-03-1 |
---|---|
Product Name |
Erysodine |
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
InChI Key |
BDIVMECULLJBMU-KSSFIOAISA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
melting_point |
204-205°C |
Other CAS RN |
7290-03-1 |
physical_description |
Solid |
Related CAS |
63938-27-2 (hydrochloride) |
synonyms |
1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol erysodine erysodine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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